Cas no 144049-72-9 (b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]-)
144049-72-9 structure
Product Name:b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]-
Numero CAS:144049-72-9
MF:C24H32O13
MW:528.503088951111
CID:836749
PubChem ID:15736667
Update Time:2025-04-19
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]-
- (1S,4aR,5R,7S,7aS)-1-(β-D-Glucopyranosyloxy)-7-hydroxy-7-methyl-1 ,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-5-yl 4-hydroxy-3,5-dimet hoxybenzoate
- 6-O-SYRINGOYLAJUGOL
- b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]...
- b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-y
- 6-O-Phenylsulfonyl-1.2:3.4-di-O-isopropyliden-D-galactopyranose
- 6-O-syringoyl-ajugol
- [ "" ]
- [(1S,4aR,5R,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate
- HY-N2728
- 144049-72-9
- -D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1,4a,5,7,7a)]-
- FS-10360
- AKOS032962435
- CS-0023221
- DA-60532
-
- Inchi: 1S/C24H32O13/c1-24(31)8-14(35-21(30)10-6-12(32-2)17(26)13(7-10)33-3)11-4-5-34-22(16(11)24)37-23-20(29)19(28)18(27)15(9-25)36-23/h4-7,11,14-16,18-20,22-23,25-29,31H,8-9H2,1-3H3/t11-,14+,15+,16+,18+,19-,20+,22-,23-,24-/m0/s1
- Chiave InChI: GVBVLPSUZPTMSB-PTKOVHFESA-N
- Sorrisi: O[C@@]1(C)C[C@H]([C@@H]2C=CO[C@H]([C@H]12)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)OC(C1C=C(C(=C(C=1)OC)O)OC)=O
Proprietà calcolate
- Massa esatta: 528.18400
- Massa monoisotopica: 528.18429107g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 37
- Conta legami ruotabili: 8
- Complessità: 811
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.4
- Superficie polare topologica: 194Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.5±0.1 g/cm3
- Punto di ebollizione: 762.5±60.0 °C at 760 mmHg
- Punto di infiammabilità: 256.4±26.4 °C
- PSA: 193.83000
- LogP: -0.99160
- Pressione di vapore: 0.0±2.7 mmHg at 25°C
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O30020-5 mg |
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- |
144049-72-9 | 5mg |
¥5600.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3191-1 mg |
6-O-Syringoylajugol |
144049-72-9 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3191-5mg |
6-O-Syringoylajugol |
144049-72-9 | 5mg |
¥ 3940 | 2024-07-20 | ||
| TargetMol Chemicals | TN3191-5 mg |
6-O-Syringoylajugol |
144049-72-9 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN3191-1 mL * 10 mM (in DMSO) |
6-O-Syringoylajugol |
144049-72-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
| A2B Chem LLC | AE93426-5mg |
6-O-Syringoylajugol |
144049-72-9 | 98% by HPLC | 5mg |
$830.00 | 2024-04-20 | |
| A2B Chem LLC | AE93426-10mg |
6-O-Syringoylajugol |
144049-72-9 | 98% by HPLC | 10mg |
$1379.00 | 2024-04-20 | |
| A2B Chem LLC | AE93426-25mg |
6-O-Syringoylajugol |
144049-72-9 | 98% by HPLC | 25mg |
$2875.00 | 2024-04-20 | |
| A2B Chem LLC | AE93426-50mg |
6-O-Syringoylajugol |
144049-72-9 | 98% by HPLC | 50mg |
$4873.00 | 2024-04-20 | |
| A2B Chem LLC | AE93426-100mg |
6-O-Syringoylajugol |
144049-72-9 | 98% by HPLC | 100mg |
$8405.00 | 2024-04-20 |
b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]- Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
144049-72-9 (b-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl) oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5a,7a,7aa)]-) Prodotti correlati
- 124168-04-3(b-D-Glucopyranoside, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy ]-7-methylcyclopenta[c]pyran-1-yl, (1S,4aR,5R,7S,7aS)-)
- 39012-20-9(Picroside II)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti